molecular formula C16H17BrN2O4 B5074882 N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-2-methyl-4-nitroaniline

N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-2-methyl-4-nitroaniline

Cat. No.: B5074882
M. Wt: 381.22 g/mol
InChI Key: VKGCPERCCMTYIW-UHFFFAOYSA-N
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Description

N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-2-methyl-4-nitroaniline is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a bromo group, two methoxy groups, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-2-methyl-4-nitroaniline typically involves multiple steps. One common method starts with the bromination of 2,5-dimethoxybenzaldehyde to form 2-bromo-4,5-dimethoxybenzaldehyde. This intermediate is then subjected to a reductive amination reaction with 2-methyl-4-nitroaniline in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-2-methyl-4-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of N-[(2-amino-4,5-dimethoxyphenyl)methyl]-2-methyl-4-nitroaniline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-2-methyl-4-nitroaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-2-methyl-4-nitroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of their functions. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,5-dimethoxyphenethylamine: A compound with similar structural features but different functional groups.

    2,5-Dimethoxy-4-bromophenethylamine: Another structurally related compound with potential hallucinogenic properties.

    N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-N-(2-chloroethyl)morpholine: A derivative with a morpholine ring.

Uniqueness

N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-2-methyl-4-nitroaniline is unique due to the presence of both a nitro group and a bromo group on the aromatic ring, which imparts distinct chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various research applications.

Properties

IUPAC Name

N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-2-methyl-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O4/c1-10-6-12(19(20)21)4-5-14(10)18-9-11-7-15(22-2)16(23-3)8-13(11)17/h4-8,18H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGCPERCCMTYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC(=C(C=C2Br)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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